molecular formula C18H17N3O3 B12163493 N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide

N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide

Cat. No.: B12163493
M. Wt: 323.3 g/mol
InChI Key: QFXOTDAAMMVCSH-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide is a synthetic organic compound with the molecular formula C18H17N3O3 This compound features an indole moiety, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide typically involves the following steps:

    Acetylation of 4-aminophenol: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form N-(4-acetylamino)phenol.

    Formation of Indol-4-yloxy Acetate: Indole-4-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride. This is then reacted with 2-aminoethanol to form 2-(1H-indol-4-yloxy)acetamide.

    Coupling Reaction: The final step involves coupling N-(4-acetylamino)phenol with 2-(1H-indol-4-yloxy)acetamide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the acetylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of indole-4-carboxylic acid derivatives.

    Reduction: Formation of N-[4-(amino)phenyl]-2-(1H-indol-4-yloxy)acetamide.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The acetylamino group may enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylamino)phenylacetamide: Lacks the indole moiety, making it less versatile in biological applications.

    2-(1H-indol-4-yloxy)acetamide: Lacks the acetylamino group, which may reduce its biological activity.

    N-(4-aminophenyl)-2-(1H-indol-4-yloxy)acetamide: Similar structure but without the acetyl group, potentially altering its pharmacokinetic properties.

Uniqueness

N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide is unique due to the combination of the indole and acetylamino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(1H-indol-4-yloxy)acetamide

InChI

InChI=1S/C18H17N3O3/c1-12(22)20-13-5-7-14(8-6-13)21-18(23)11-24-17-4-2-3-16-15(17)9-10-19-16/h2-10,19H,11H2,1H3,(H,20,22)(H,21,23)

InChI Key

QFXOTDAAMMVCSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN3

Origin of Product

United States

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